RhB-PBP10 (TFA) can be classified as a synthetic organic compound that falls under the category of fluorescent dyes. The trifluoroacetic acid component indicates its strong acidic nature, which is often utilized in organic synthesis and peptide chemistry. The compound is derived from the modification of rhodamine B, a widely used fluorescent dye, through peptide synthesis techniques.
The synthesis of RhB-PBP10 (TFA) typically involves solid-phase peptide synthesis techniques. This process allows for the efficient assembly of peptide sequences while incorporating the rhodamine moiety. The use of trifluoroacetic acid serves multiple purposes: it acts as a solvent, a protecting group removal agent, and a catalyst in various reactions.
The molecular structure of RhB-PBP10 (TFA) includes several key components:
The exact molecular formula and structural representation can be derived from spectroscopic data, including nuclear magnetic resonance and mass spectrometry analyses, which confirm the integrity of the synthesized compound.
RhB-PBP10 (TFA) participates in various chemical reactions due to its functional groups:
The stability of RhB-PBP10 (TFA) under various conditions makes it suitable for diverse applications in research .
The mechanism of action for RhB-PBP10 (TFA) primarily revolves around its fluorescent properties. Upon excitation with light at specific wavelengths, the rhodamine moiety undergoes electronic transitions that result in emission at longer wavelengths. This fluorescence can be utilized for tracking biological processes or as a marker in various assays.
Additionally, the trifluoroacetic acid component enhances solubility in organic solvents, facilitating its use in various chemical environments .
Relevant data on these properties can be confirmed through analytical techniques such as differential scanning calorimetry and titration methods .
RhB-PBP10 (TFA) has several notable applications:
The versatility of RhB-PBP10 (TFA) makes it a valuable tool in both research settings and practical applications within biochemistry and materials science .
The evolution of FPR2-targeting peptides began with the identification of bacterial formylated peptides (e.g., fMLF) as potent chemoattractants for human neutrophils via FPR activation. Early studies revealed that Staphylococcus aureus and other pathogens evade immune detection by suppressing neutrophil recruitment—a vulnerability exploitable through synthetic FPR agonists [1]. Initial peptides like fMLFK demonstrated moderate FPR2 affinity but suffered from rapid proteolytic degradation and poor targeting specificity.
Key milestones in optimization included:
Table 2: Evolution of FPR2-Targeting Peptides
Generation | Example Sequence | Innovation | Limitation |
---|---|---|---|
1st | fMLF | Natural FPR agonist; neutrophil activation | Low specificity; rapid degradation |
2nd | fMLFK(PEG)₃-vancomycin | Bacterial targeting via antibiotic conjugation | Reduced antimicrobial activity (5–7× MIC increase) [1] |
3rd | PBP10 | Non-natural residues for FPR2 selectivity | Requires functionalization for imaging |
Rhodamine B (RhB) conjugation to peptides like PBP10 transforms purely therapeutic agents into multifunctional theranostic tools. RhB’s xanthene core provides exceptional photostability, high quantum yield (ϕ > 0.65), and emission at 580 nm—ideal for intravital microscopy and flow cytometry [8]. Its conjugation to PBP10 employs three primary strategies:
Spectral and Physicochemical Modulation:Conjugation shifts PBP10’s hydrophobicity (LogP increase by 1.2–1.8), enhancing membrane permeability. RhB’s pH sensitivity (protonation below pH 3) is mitigated in physiological conditions, retaining fluorescence intensity. Förster resonance energy transfer (FRET) between RhB and aromatic residues (e.g., Trp in PBP10) enables conformation monitoring [4] [8].
Biological Performance:
Table 3: Rhodamine B Conjugation Methods for Peptides
Method | Reaction Site | Efficiency | Advantage | Challenge |
---|---|---|---|---|
NHS ester | Lys/N-terminus | 60–80% | Simple; no Cys required | Nonspecific; may block binding motifs |
Maleimide | Cysteine thiol | >90% | Site-specific; minimal steric hindrance | Requires engineered Cys residue |
Click chemistry | Alkyne/Azide | 85–95% | Bioorthogonal; works in cells | Synthetic complexity |
The trifluoroacetate (TFA) counterion in RhB-PBP10 arises from peptide synthesis and purification workflows. During solid-phase synthesis using Fmoc/tBu chemistry, TFA cleaves peptides from resin and deprotects side chains. Subsequent reverse-phase HPLC purification with TFA-containing mobile phases yields peptides as TFA salts, with residual TFA⁻ constituting 10–55% of lyophilized mass [5] [9]. This counterion critically influences:
Structural Integrity:TFA⁻ stabilizes protonated arginine, lysine, and N-terminal amines via ionic pairing, enforcing α-helical conformations essential for FPR2 activation. Circular dichroism studies show 18% higher helicity in TFA salts versus acetate counterparts, directly enhancing receptor affinity (Kd reduction of 35%) [9]. However, FTIR analysis is complicated by TFA’s strong absorption at 1673 cm⁻¹, overlapping the amide I band [7].
Bioactivity Modulation:
Notably, residual TFA in RhB-PBP10 may trifluoroacetylate hepatic proteins in vivo, potentially eliciting immune responses—a consideration for chronic use [10].
Concluding Remarks
RhB-PBP10 (TFA) exemplifies the convergence of receptor-targeting pharmacology, fluorescent imaging, and pharmaceutical stabilization. Its design builds on decades of FPR2 ligand optimization, augmented by Rhodamine B’s theranostic capabilities and TFA’s role in preserving bioactive conformations. Future iterations may explore near-infrared fluorophores or alternative counterions to further refine specificity and safety.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3